![molecular formula C8H5NO5S B372199 5-硝基苯并[b]噻吩-3(2H)-酮 1,1-二氧化物 CAS No. 343348-19-6](/img/structure/B372199.png)

5-硝基苯并[b]噻吩-3(2H)-酮 1,1-二氧化物

描述

5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide is a chemical compound that is part of the benzothiophene family . Benzothiophenes have diverse applications in medicinal chemistry and materials science, and they are present in many natural products .

Synthesis Analysis

The synthesis of benzothiophene motifs, such as 5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide, can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . The process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack . The S-migration process was rationalized to lead to the products .科学研究应用

电化学合成

5-硝基苯并[b]噻吩-3(2H)-酮 1,1-二氧化物: 已被用于电化学促进的合成中,用于合成苯并噻吩衍生物。 该过程涉及形成季铵螺环中间体,这是合成复杂有机分子的关键步骤 . 电化学方法为构建苯并噻吩基团提供了一种绿色高效的方法,由于其步骤和原子经济性,这些基团在各种化学合成中具有价值。

药物化学

在药物化学领域,苯并噻吩衍生物表现出广泛的生物活性。 它们以其抗炎、抗菌、抗癌和神经保护活性而闻名 . 这些化合物的结构多样性使得开发具有治疗多种疾病潜力的新型治疗剂成为可能。

材料科学

该化合物及其衍生物在材料科学中发挥着重要作用,特别是在开发具有特定电子特性的新型材料方面。 苯并噻吩被用于制造电致变色聚合物,这些聚合物在智能窗户、显示器和其他需要可调节光学性能的设备中具有应用 .

合成化学

在合成化学中,该化合物作为合成各种苯并噻吩衍生物的前体。 这些衍生物对于创建分子支架很重要,这些支架在许多天然产物和药物中普遍存在 . 能够有效地合成这些基团为开发药物和其他合成分子开辟了新途径。

药物开发

5-硝基苯并[b]噻吩-3(2H)-酮 1,1-二氧化物: 还参与药物开发,特别是合成抑制白三烯合成的化合物。 这对针对炎症和血管疾病的药物研究至关重要,因为白三烯在这些疾病的病理生理学中起着重要作用 .

工业应用

虽然5-硝基苯并[b]噻吩-3(2H)-酮 1,1-二氧化物的具体工业用途没有得到广泛的记录,但该化学品的衍生物,如苯并噻吩,具有各种工业应用。 它们被用于合成商业药物,并可能用于生产具有独特电化学性能的材料 .

作用机制

Target of Action

Similar compounds, such as benzo[b]thiophene derivatives, have been reported to interact with various biological targets, including cannabinoid receptors .

Mode of Action

It’s known that the compound is synthesized via an electrochemical process involving the reaction of sulfonhydrazides with internal alkynes . This leads to the formation of a quaternary spirocyclization intermediate, followed by an S-migration process .

Biochemical Pathways

Benzo[b]thiophene derivatives have been reported to have diverse applications in medicinal chemistry and materials science , suggesting that they may interact with multiple biochemical pathways.

Result of Action

It has been reported that a stat3 inhibitor, which is structurally similar to this compound, can inhibit the enzyme activity of glutathione reductase (gsr) and induce cervical cancer cell death . This suggests that 5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide may have similar effects.

Action Environment

It’s known that the compound is synthesized under electrochemical conditions, using graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature . This suggests that the compound’s action may be influenced by similar electrochemical conditions.

属性

IUPAC Name |

5-nitro-1,1-dioxo-1-benzothiophen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO5S/c10-7-4-15(13,14)8-2-1-5(9(11)12)3-6(7)8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVJPCXMCXAHGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(S1(=O)=O)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

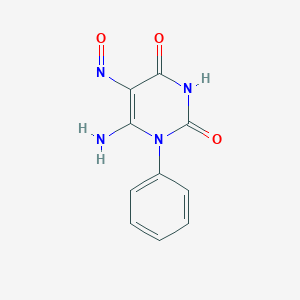

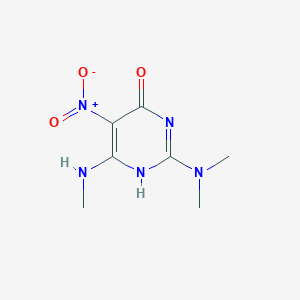

![6-[(2-ethoxybenzyl)amino]-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione](/img/structure/B372133.png)

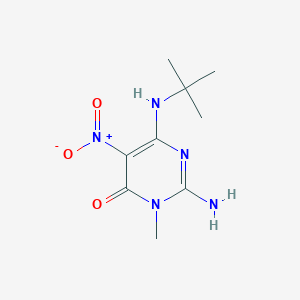

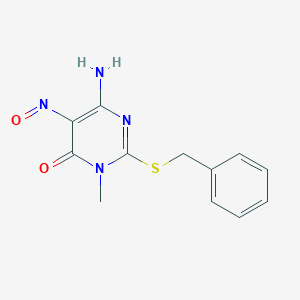

![N-[4-amino-5-nitroso-6-(pentyloxy)pyrimidin-2-yl]-N-methylamine](/img/structure/B372142.png)